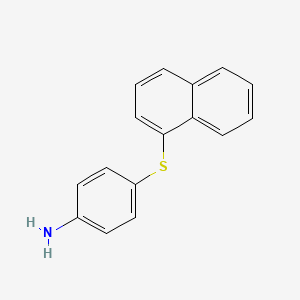

Benzenamine, 4-(1-naphthalenylthio)-

Description

Benzenamine, 4-(1-naphthalenylthio)-, is an aromatic amine derivative with a naphthalenylthio (-S-C₁₀H₇) substituent at the para position of the benzene ring. This compound belongs to the class of thioether-substituted anilines, where the sulfur atom bridges the aromatic amine and the naphthalene moiety. Such derivatives are often explored in medicinal chemistry and materials science due to their unique electronic properties and ability to engage in π-π stacking interactions .

Properties

CAS No. |

76180-77-3 |

|---|---|

Molecular Formula |

C16H13NS |

Molecular Weight |

251.3 g/mol |

IUPAC Name |

4-naphthalen-1-ylsulfanylaniline |

InChI |

InChI=1S/C16H13NS/c17-13-8-10-14(11-9-13)18-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,17H2 |

InChI Key |

ZLCVAHCZYLWBGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2SC3=CC=C(C=C3)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. 4-(Benzo[d]thiazol-2-yl)benzenamine (Compound 1)

- Structure : Features a benzothiazole substituent instead of naphthalenylthio.

- Synthesis : Reacted with arylisothiocyanates to form thiourea derivatives, demonstrating nucleophilic aromatic substitution reactivity .

B. Octylated Diphenylamine (DUSANTOX ODPA)

- Structure : Contains alkylated (tetramethylbutyl) substituents on the benzene rings.

- Applications : Acts as an antioxidant in rubber products due to its steric hindrance and radical-scavenging capabilities .

C. 2-(2-(Dimethylamino)methyl)-4-(fluorinated alkoxy)phenylthiol)benzenamine Derivatives

- Structure: Fluorinated alkoxy chains and dimethylamino groups enhance hydrophobicity and targeting.

- Applications: Used as serotonin transporter (SERT) imaging agents in PET scans. Substitutions at the 4-position (e.g., ethoxy, propoxy) influence brain uptake and target-to-nontarget ratios .

- Key Difference : Fluorinated alkoxy groups improve blood-brain barrier penetration, whereas the naphthalenylthio group may prioritize membrane anchoring.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.